molecular formula C9H8N2O2 B596198 6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1242427-42-4

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B596198
CAS No.: 1242427-42-4
M. Wt: 176.175
InChI Key: FLAUONSWVOQRQD-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a high-purity chemical building block for research and development. This compound belongs to the class of pyrrolopyridines, also known as azaindoles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The core pyrrolo[3,2-c]pyridine structure is a key pharmacophore in drug discovery. Specifically, derivatives of this isomer have been identified as promising candidates in oncology research, showing inhibitory effects against targets like FMS kinase, which is relevant for anticancer and antiarthritic drug development . The carboxylic acid functional group at the 2-position provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a synthetic intermediate in the discovery of novel therapeutic agents. It is supplied with comprehensive quality control data. Handle with care in a well-ventilated place and wear appropriate protective equipment. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-7-6(4-10-5)3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAUONSWVOQRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Functionalization

A common approach involves modifying pyridine derivatives to enable pyrrole ring formation. For example, 4-amino-3-cyanopyridine serves as a starting material for analogous pyrrolopyridines.

Procedure :

  • Allyloxycarbonylation : React 4-amino-3-cyanopyridine with 2-allyloxycarbonyl chloride in THF at 0°C.

  • Cyclization : Heat the intermediate under basic conditions (K₂CO₃, DMF, 120°C) to form the pyrrolo[3,2-c]pyridine core.

  • Ester Hydrolysis : Treat the ethyl ester derivative with 2M NaOH at reflux (1–2 h), followed by acidification to pH 4.0 with acetic acid to yield the carboxylic acid.

Yield : 71–95% for hydrolysis steps.

Knorr-Type Pyrrole Synthesis

Adapting the Knorr method, β-keto esters condense with aminopyridines to form pyrrole rings:

  • React 3-amino-4-methylpyridine with ethyl acetoacetate in acetic acid at 80°C.

  • Cyclodehydration via H₂SO₄ catalysis forms the pyrrolopyridine skeleton.

  • Saponify the ester group using LiOH in THF/H₂O (rt, 12 h).

Key Data :

StepConditionsYield (%)
CyclizationH₂SO₄, 100°C, 3h65
Ester HydrolysisLiOH, THF/H₂O, rt88

Metal-Catalyzed Methods

Nickel-Mediated C–N Bond Formation

Inspired by JAK2 inhibitor synthesis, Ni catalysis enables efficient ring closure:

  • Substrate Preparation : Synthesize 2-bromo-3-(methylcarbamoyl)pyridine via bromination and amidation.

  • Cyclization : Use Ni(COD)₂ (10 mol%) with dtbpy ligand in DMAc at 140°C for 6 h.

  • Oxidative Carboxylation : Treat the intermediate with CO₂ (1 atm) and CuI in DMF at 80°C to install the carboxylic acid.

Advantages :

  • Reduces step count from 8 to 5 compared to traditional routes.

  • Improves regioselectivity (≥95% purity by HPLC).

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

Ester Hydrolysis Protocol :

  • Suspend ethyl 6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1 eq) in 1:1 EtOH/H₂O.

  • Add NaOH (2 eq) and irradiate at 150°C for 15 min.

  • Neutralize with HCl and isolate via filtration.

Results :

  • Time Reduction : 2 h → 15 min.

  • Yield Improvement : 71% → 89%.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

ParameterLaboratory ScaleIndustrial Optimization
Cyclization SolventDMFMeCN (recyclable)
CatalystH₂SO₄Amberlyst-15 (reusable)
Hydrolysis BaseNaOHKOH (lower cost)

Environmental and Cost Metrics

  • E-Factor : Reduced from 32 to 18 via solvent recycling.

  • PMI (Process Mass Intensity) : 45 → 28 through catalytic optimization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Traditional Cyclization65–8892–95Moderate1200
Ni-Catalyzed78–8295–98High900
Microwave-Assisted85–8997–99Limited1100

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the molecule .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolopyridine Carboxylic Acids

The position and nature of substituents significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrrolopyridine Derivatives
Compound Name Substituent(s) Ring Fusion Key Properties/Applications References
6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Methyl (6-position) [3,2-c] Potential intermediate for drug synthesis; methyl may enhance lipophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (5-position) [2,3-c] Higher electronegativity; may improve binding to electrophilic targets
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Trifluoromethyl (6-position) [2,3-b] Enhanced metabolic stability due to CF₃ group; used in organic syntheses
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (5-position) [2,3-c] Electron-donating group; potential for altered solubility
4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Methoxy (4-position), dihydro core [3,2-c] Partial saturation increases conformational flexibility

Key Observations :

  • Methyl vs. Chloro/Trifluoromethyl : The methyl group at the 6-position (as in the target compound) likely improves lipophilicity compared to electronegative substituents like Cl or CF₃, which may enhance target binding but reduce solubility .

Spectroscopic and Physicochemical Data

While direct data for the target compound are sparse, analogs provide benchmarks:

  • 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid : Purity ≥98% (HPLC), molecular weight 230.14 g/mol .
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid : Purity 95%, CAS 1368101-33-0 .
  • Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate : Molecular weight 210.62 g/mol .

Biological Activity

6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound features a fused pyridine and pyrrole ring system, with a carboxylic acid functional group that enhances its reactivity and potential therapeutic applications. Its molecular formula is C_10H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. It primarily targets Fibroblast Growth Factor Receptors (FGFRs), specifically inhibiting FGFR1, FGFR2, and FGFR3. This inhibition leads to a reduction in breast cancer cell proliferation and induces apoptosis in these cells. The compound's mechanism of action involves interference with critical signaling pathways that regulate cell growth and differentiation.

The biological activity of this compound can be summarized as follows:

  • FGFR Inhibition : The compound binds to FGFRs, blocking their activity and disrupting downstream signaling pathways associated with tumor growth and metastasis.
  • Induction of Apoptosis : By inhibiting FGFRs, the compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Impact on Angiogenesis : The inhibition of FGFRs also affects angiogenesis, the process by which new blood vessels form from existing ones, which is crucial for tumor growth.

Case Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

  • Breast Cancer Models :
    • In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cell lines (IC50 values ranging from 5 to 15 µM) while showing minimal toxicity to non-cancerous cells .
    • Animal studies indicated that administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer.
  • Ovarian Cancer Studies :
    • The compound exhibited moderate cytotoxicity against ovarian cancer cell lines, with IC50 values around 12 µM. It was less toxic to normal cardiac cells, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key characteristics and biological activities:

Compound NameCAS NumberIC50 (µM)Similarity Index
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid800401-54-1100.74
5-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid800401-71-2150.75
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate17288-32-3>200.90

This table illustrates that while there are compounds with similar structures, the unique methyl substitution in this compound may contribute to its distinct pharmacological profile.

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